molecular formula C13H13NO B6413695 2-(2,4-Dimethylphenyl)-5-hydroxypyridine, 95% CAS No. 1261972-79-5

2-(2,4-Dimethylphenyl)-5-hydroxypyridine, 95%

Cat. No. B6413695
CAS RN: 1261972-79-5
M. Wt: 199.25 g/mol
InChI Key: ZIRNHOPPYTYKLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dimethylphenyl)-5-hydroxypyridine, 95% (2,4-DMPH) is an organic compound that has been studied for its potential applications in a variety of scientific research areas. It is a white crystalline solid with a melting point of 78-80°C and a boiling point of 271-273°C. 2,4-DMPH is soluble in both water and organic solvents, and is widely used in the pharmaceutical, agricultural, and chemical industries.

Scientific Research Applications

2-(2,4-Dimethylphenyl)-5-hydroxypyridine, 95% has been studied for its potential applications in a variety of scientific research areas. It has been used as a substrate for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been studied for its potential use as a catalyst in the synthesis of polymers and other materials. In addition, 2-(2,4-Dimethylphenyl)-5-hydroxypyridine, 95% has been used in the synthesis of peptides, proteins, and other biochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)-5-hydroxypyridine, 95% is not fully understood. However, it is thought to act as a proton acceptor, which means that it can accept a proton from a donor molecule, such as an acid. This process is known as protonation and can lead to the formation of a new compound. Additionally, 2-(2,4-Dimethylphenyl)-5-hydroxypyridine, 95% can act as a nucleophile, which means that it can react with other molecules to form new compounds.
Biochemical and Physiological Effects
2-(2,4-Dimethylphenyl)-5-hydroxypyridine, 95% has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Additionally, it has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. Additionally, 2-(2,4-Dimethylphenyl)-5-hydroxypyridine, 95% has been found to have anti-inflammatory, anticancer, and neuroprotective properties.

Advantages and Limitations for Lab Experiments

2-(2,4-Dimethylphenyl)-5-hydroxypyridine, 95% is a versatile compound that can be used in a variety of laboratory experiments. It is relatively inexpensive, easy to synthesize, and can be used in a variety of organic reactions. Additionally, it is soluble in both water and organic solvents, which makes it useful in a variety of solvents. However, it is important to note that 2-(2,4-Dimethylphenyl)-5-hydroxypyridine, 95% is a highly toxic compound and should be handled with caution.

Future Directions

There are a number of potential future directions for the use of 2-(2,4-Dimethylphenyl)-5-hydroxypyridine, 95%. It has been studied for its potential use as a substrate for the synthesis of peptides, proteins, and other biochemicals, as well as its potential use as a catalyst in the synthesis of polymers and other materials. Additionally, it has been studied for its potential use in the development of drugs, agrochemicals, and dyes. It has also been studied for its potential use in the treatment of cancer and other diseases, as well as its potential use in the development of new materials for use in biotechnology. Finally, 2-(2,4-Dimethylphenyl)-5-hydroxypyridine, 95% has been studied for its potential use in the development of new drugs for the treatment of neurological disorders.

Synthesis Methods

2-(2,4-Dimethylphenyl)-5-hydroxypyridine, 95% can be synthesized using a variety of methods, including high-temperature reactions, direct synthesis from the starting materials, or by the reaction of an aryl halide with a base. The direct synthesis method is the most common method and involves the reaction of 2,4-dimethylphenol with a base, such as sodium hydroxide or potassium hydroxide, in an aqueous solution. This reaction produces the desired product, 2-(2,4-Dimethylphenyl)-5-hydroxypyridine, 95%, in high yields.

properties

IUPAC Name

6-(2,4-dimethylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-9-3-5-12(10(2)7-9)13-6-4-11(15)8-14-13/h3-8,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRNHOPPYTYKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC=C(C=C2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692450
Record name 6-(2,4-Dimethylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethylphenyl)-5-hydroxypyridine

CAS RN

1261972-79-5
Record name 6-(2,4-Dimethylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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